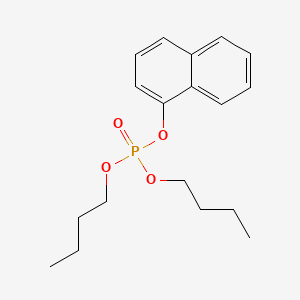
Phosphoric acid, dibutyl 1-Naphthalenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, dibutyl 1-Naphthalenyl ester is a chemical compound with the molecular formula C18H25O4P. It is known for its unique structure, which includes a naphthalene ring bonded to a phosphoric acid ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, dibutyl 1-Naphthalenyl ester can be synthesized through esterification reactions. One common method involves the reaction of naphthol with dibutyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, dibutyl 1-Naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphite esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid esters and phosphite derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphoric acid, dibutyl 1-Naphthalenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid derivatives.
Biology: This compound is studied for its potential role in biochemical pathways and as a model compound for phosphate esters in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism by which phosphoric acid, dibutyl 1-Naphthalenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing phosphoric acid, which then participates in various biochemical reactions. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, dibutyl phenyl ester: Similar in structure but with a phenyl group instead of a naphthalene ring.
Dibutyl phosphate: Lacks the aromatic ring, making it less complex.
Phosphoric acid, dibutyl ester: A simpler ester without the naphthalene ring
Uniqueness
Phosphoric acid, dibutyl 1-Naphthalenyl ester is unique due to its naphthalene ring, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring specific aromatic interactions and stability .
Propriétés
Numéro CAS |
74536-90-6 |
|---|---|
Formule moléculaire |
C18H25O4P |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
dibutyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C18H25O4P/c1-3-5-14-20-23(19,21-15-6-4-2)22-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3 |
Clé InChI |
PLDKUKDLHVUHPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCCC)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















